molecular formula C12H15NO5 B14625232 Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester CAS No. 54734-40-6

Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester

Cat. No.: B14625232
CAS No.: 54734-40-6
M. Wt: 253.25 g/mol
InChI Key: JPIFOGFCUWRXPA-UHFFFAOYSA-N
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Description

Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a carbonic acid moiety linked to a phenyl group through an ethyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester typically involves the reaction of 4-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Amines are used as nucleophiles in substitution reactions to form amides.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Amide.

Scientific Research Applications

Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester involves the interaction of its ester group with various nucleophiles. In biological systems, esterases can catalyze the hydrolysis of the ester linkage, releasing the active components. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-aminobenzoate: Similar structure but without the carbonic acid moiety.

    Phenyl 4-aminobenzoate: Similar structure but with a phenyl ester group instead of an ethyl ester.

Uniqueness

Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester is unique due to the presence of both a carbonic acid moiety and an ethyl ester linkage, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

54734-40-6

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

[4-(ethoxycarbonylamino)phenyl] ethyl carbonate

InChI

InChI=1S/C12H15NO5/c1-3-16-11(14)13-9-5-7-10(8-6-9)18-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

JPIFOGFCUWRXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC(=O)OCC

Origin of Product

United States

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